molecular formula C7H13ClO3S B13472312 (5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride CAS No. 1936563-62-0

(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride

Cat. No.: B13472312
CAS No.: 1936563-62-0
M. Wt: 212.70 g/mol
InChI Key: ZAWIMJBGSDBOQH-UHFFFAOYSA-N
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Description

(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride typically involves the reaction of (5,5-Dimethyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the process and to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, triethylamine, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonate esters or sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride is unique due to its oxolane ring structure, which imparts specific reactivity and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where such structural features are desired .

Properties

CAS No.

1936563-62-0

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

(5,5-dimethyloxolan-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-7(2)3-6(4-11-7)5-12(8,9)10/h6H,3-5H2,1-2H3

InChI Key

ZAWIMJBGSDBOQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)CS(=O)(=O)Cl)C

Origin of Product

United States

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